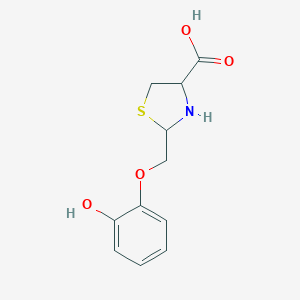

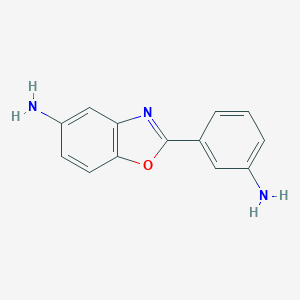

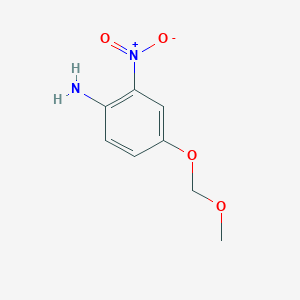

5-Amino-2-(3-aminophenyl)benzoxazole

描述

Synthesis Analysis

The synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole has been optimized to improve yield and purity. Chao (2008) described a synthesis method using SnCl2 as a reductive agent to enhance yield and suppress oxidation. This method is advantageous due to its operational convenience and high product yield, suitable for polymerization purposes (Chao, 2008). Mei-xia (2011) further optimized the synthesis by employing polyphosphoric acid and identified optimal conditions that resulted in a yield of over 90% and high product purity suitable for monomer use (Song Mei-xia, 2011).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 2-(2-aminophenyl)-1,3-benzoxazole, reveals intramolecular N—H⋯N hydrogen bonds, which establish a syn relationship between the nitrogen atoms. This intramolecular bonding is critical for the stability and reactivity of these compounds. Molecules are linked by N—H⋯N hydrogen bonds in the crystal, forming chains that have implications for the material's properties (Imelda Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, demonstrating its versatility as a precursor for more complex molecules. For example, it has been used as a starting material for the synthesis of poly(benzoxazole imide)s, which show excellent mechanical properties and thermal stability. The presence of the benzoxazole group significantly impacts the material's properties, including its solubility and processability (L. Sidra et al., 2018).

科学研究应用

Antibacterial and Antifungal Activity : A derivative, 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, demonstrates significant antibacterial activity against strains like Candida albicans and Candida krusei (S. ShanaParveen et al., 2016). Another compound, 2(2′-hydroxy-5′-aminophenyl) benzoxazole (HAMBO), exhibits low antifungal activity against Candida yeast but could serve as a template for developing more effective antifungal drugs (Tatiane Caroline Daboit et al., 2009).

Cancer Research : Some benzoxazole derivatives, including those with an aminophenyl group, show potent inhibitory activity against breast cancer cell lines and potential against ovarian, lung, and renal cell lines (D. Shi et al., 1996). The lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole has been evaluated for clinical use against breast and ovarian cancers, showing manageable side effects (T. Bradshaw et al., 2002).

Neurological Applications : Derivatives such as 2-substituted benzoxazole carboxamides have shown potential as oral 5-HT3 receptor antagonists, which could be beneficial for treating conditions related to improper 5-HT3 receptor function, like diarrhea-predominant irritable bowel syndrome (IBS-D) (Zhicai Yang et al., 2010).

Photophysical Studies : The amino group in 2-(2′-hydroxyphenyl)benzoxazole influences the excited-state intramolecular proton transfer processes, with HBO showing the most easily occurring reaction, highlighting potential applications in material science and sensor technology (Chaozheng Li et al., 2016).

Synthesis and Optimization : Research also focuses on developing synthesis methods for 5-amino-2-(p-aminophenyl)benzoxazole and its derivatives, which could be used as monomers in polymerization or as precursors for other applications (L. Chao, 2008), (Song Mei-xia, 2011).

属性

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSUMZCUHPMCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354034 | |

| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(3-aminophenyl)benzoxazole | |

CAS RN |

13676-48-7 | |

| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)